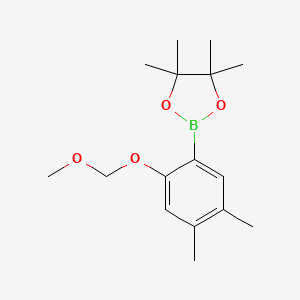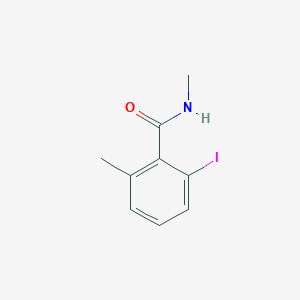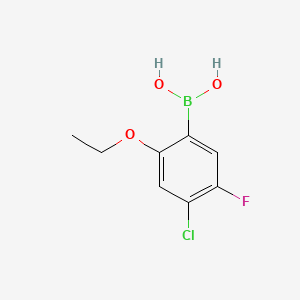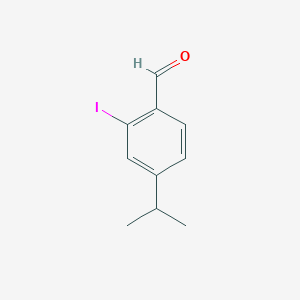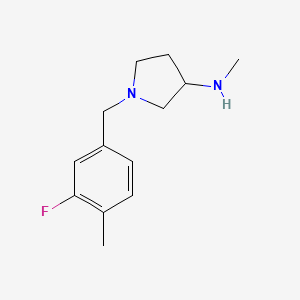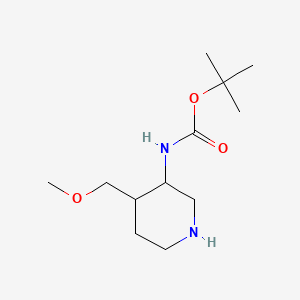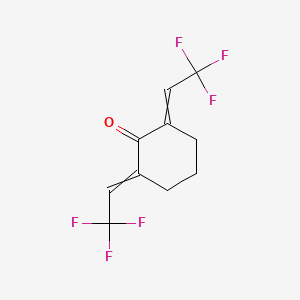
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone is a chemical compound with the molecular formula C10H8F6O. It is characterized by the presence of two trifluoroethylidene groups attached to a cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction proceeds via a Knoevenagel-type condensation, where the electrophilic species of trifluoroacetaldehyde is generated in situ . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoroethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and carboxylic acids. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoroethylidene groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2,2-difluoroethylidene)cyclohexanone: Similar structure but with difluoroethylidene groups.
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexane: Lacks the ketone functional group.
2,6-Bis(2,2,2-trifluoroethylidene)cyclopentanone: Smaller ring size.
Uniqueness
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone is unique due to its specific combination of trifluoroethylidene groups and cyclohexanone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H8F6O |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
2,6-bis(2,2,2-trifluoroethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H8F6O/c11-9(12,13)4-6-2-1-3-7(8(6)17)5-10(14,15)16/h4-5H,1-3H2 |
InChI Key |
CZZNPQJCROKGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(F)(F)F)C(=O)C(=CC(F)(F)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


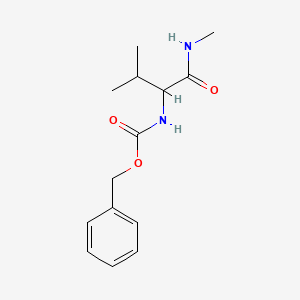
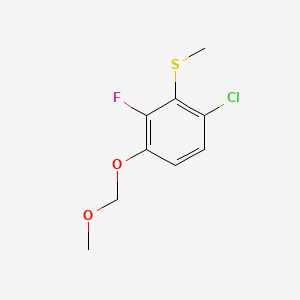
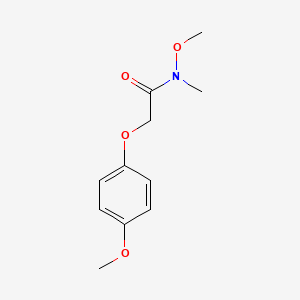
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
